molecular formula C8H16ClNO3 B3421318 rel-(2S,4S)-Ethyl 4-aminotetrahydro-2H-pyran-2-carboxylate hydrochloride CAS No. 2137606-47-2

rel-(2S,4S)-Ethyl 4-aminotetrahydro-2H-pyran-2-carboxylate hydrochloride

Cat. No.: B3421318
CAS No.: 2137606-47-2
M. Wt: 209.67 g/mol
InChI Key: CYBRKWBYDIDMGL-LEUCUCNGSA-N
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Description

rel-(2S,4S)-Ethyl 4-aminotetrahydro-2H-pyran-2-carboxylate hydrochloride is a chemical compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an aminotetrahydropyran ring and an ethyl ester group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-(2S,4S)-Ethyl 4-aminotetrahydro-2H-pyran-2-carboxylate hydrochloride typically involves the following steps:

    Formation of the Tetrahydropyran Ring: The initial step involves the cyclization of a suitable precursor to form the tetrahydropyran ring. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.

    Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions. Common reagents include amines and ammonia, which react with halogenated intermediates to form the desired amino compound.

    Esterification: The ethyl ester group is introduced through esterification reactions, typically using ethanol and an acid catalyst.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and catalyst concentration, are employed to maximize yield and purity. Continuous flow reactors and automated systems are often used to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

rel-(2S,4S)-Ethyl 4-aminotetrahydro-2H-pyran-2-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule. Common reagents include halides and nucleophiles like thiols and amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halides, thiols, amines, and other nucleophiles under various conditions, including acidic, basic, or neutral environments.

Major Products Formed

    Oxidation: Ketones, aldehydes, and carboxylic acids.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

rel-(2S,4S)-Ethyl 4-aminotetrahydro-2H-pyran-2-carboxylate hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of rel-(2S,4S)-Ethyl 4-aminotetrahydro-2H-pyran-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptor Interaction: Modulating receptor activity to exert its biological effects.

    Signal Transduction: Influencing signal transduction pathways to alter cellular responses.

Comparison with Similar Compounds

rel-(2S,4S)-Ethyl 4-aminotetrahydro-2H-pyran-2-carboxylate hydrochloride can be compared with similar compounds, such as:

    Ethyl 4-aminotetrahydro-2H-pyran-2-carboxylate: Lacks the hydrochloride salt form, which may affect its solubility and stability.

    Methyl 4-aminotetrahydro-2H-pyran-2-carboxylate: Contains a methyl ester group instead of an ethyl ester, which may influence its reactivity and biological activity.

    4-Aminotetrahydro-2H-pyran-2-carboxylic acid: Lacks the ester group, which may affect its chemical properties and applications.

The uniqueness of this compound lies in its specific stereochemistry and the presence of both the ethyl ester and hydrochloride salt forms, which enhance its solubility, stability, and potential biological activity.

Properties

IUPAC Name

ethyl (2S,4S)-4-aminooxane-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3.ClH/c1-2-11-8(10)7-5-6(9)3-4-12-7;/h6-7H,2-5,9H2,1H3;1H/t6-,7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYBRKWBYDIDMGL-LEUCUCNGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(CCO1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1C[C@H](CCO1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137606-47-2
Record name rac-ethyl (2R,4R)-4-aminooxane-2-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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rel-(2S,4S)-Ethyl 4-aminotetrahydro-2H-pyran-2-carboxylate hydrochloride
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rel-(2S,4S)-Ethyl 4-aminotetrahydro-2H-pyran-2-carboxylate hydrochloride
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rel-(2S,4S)-Ethyl 4-aminotetrahydro-2H-pyran-2-carboxylate hydrochloride
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rel-(2S,4S)-Ethyl 4-aminotetrahydro-2H-pyran-2-carboxylate hydrochloride
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rel-(2S,4S)-Ethyl 4-aminotetrahydro-2H-pyran-2-carboxylate hydrochloride
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rel-(2S,4S)-Ethyl 4-aminotetrahydro-2H-pyran-2-carboxylate hydrochloride

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